N-methylquipazine
N-methylquipazine
N-Methylquipazine dimaleate is a SR-3 agonist.
N-methylquipazine is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. A 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. It has a role as a serotonergic agonist. It is a N-alkylpiperazine, a N-arylpiperazine and an aminoquinoline.
N-methylquipazine is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. A 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. It has a role as a serotonergic agonist. It is a N-alkylpiperazine, a N-arylpiperazine and an aminoquinoline.
Brand Name:
Vulcanchem
CAS No.:
28614-26-8
VCID:
VC0537361
InChI:
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3
SMILES:
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Molecular Formula:
C14H17N3
Molecular Weight:
227.3 g/mol
N-methylquipazine
CAS No.: 28614-26-8
Cat. No.: VC0537361
Molecular Formula: C14H17N3
Molecular Weight: 227.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Methylquipazine dimaleate is a SR-3 agonist. N-methylquipazine is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. A 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. It has a role as a serotonergic agonist. It is a N-alkylpiperazine, a N-arylpiperazine and an aminoquinoline. |
|---|---|
| CAS No. | 28614-26-8 |
| Molecular Formula | C14H17N3 |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)quinoline |
| Standard InChI | InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 |
| Standard InChI Key | HOMWNUXPSJQSSU-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
| Appearance | Solid powder |
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